molecular formula C13H22N6O3 B2670130 8-[2-(Dimethylamino)ethylamino]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione CAS No. 626203-88-1

8-[2-(Dimethylamino)ethylamino]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

Cat. No.: B2670130
CAS No.: 626203-88-1
M. Wt: 310.358
InChI Key: ALHMNLCKBFPMSD-UHFFFAOYSA-N
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Description

8-[2-(Dimethylamino)ethylamino]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is a complex organic compound with a purine base structure

Preparation Methods

The synthesis of 8-[2-(Dimethylamino)ethylamino]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine base, followed by the introduction of the dimethylaminoethyl and methoxyethyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

8-[2-(Dimethylamino)ethylamino]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylaminoethyl or methoxyethyl groups can be replaced by other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-[2-(Dimethylamino)ethylamino]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-[2-(Dimethylamino)ethylamino]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar compounds to 8-[2-(Dimethylamino)ethylamino]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione include:

These compounds share a similar purine base structure but differ in the substituents attached to the purine ring. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

8-[2-(dimethylamino)ethylamino]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O3/c1-17(2)6-5-14-12-15-10-9(19(12)7-8-22-4)11(20)16-13(21)18(10)3/h5-8H2,1-4H3,(H,14,15)(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHMNLCKBFPMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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